4-(cyclopropylmethyl)-N-(1,4-oxazepan-2-ylmethyl)piperazine-1-carboxamide

Catalog No.
S7092331
CAS No.
M.F
C15H28N4O2
M. Wt
296.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(cyclopropylmethyl)-N-(1,4-oxazepan-2-ylmethyl)p...

Product Name

4-(cyclopropylmethyl)-N-(1,4-oxazepan-2-ylmethyl)piperazine-1-carboxamide

IUPAC Name

4-(cyclopropylmethyl)-N-(1,4-oxazepan-2-ylmethyl)piperazine-1-carboxamide

Molecular Formula

C15H28N4O2

Molecular Weight

296.41 g/mol

InChI

InChI=1S/C15H28N4O2/c20-15(17-11-14-10-16-4-1-9-21-14)19-7-5-18(6-8-19)12-13-2-3-13/h13-14,16H,1-12H2,(H,17,20)

InChI Key

MYLUWFFEMOWKDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(OC1)CNC(=O)N2CCN(CC2)CC3CC3
4-(cyclopropylmethyl)-N-(1,4-oxazepan-2-ylmethyl)piperazine-1-carboxamide (COMPOUND X) is a synthetic organic compound that has shown promising biological activity in scientific experiments. This paper will provide a comprehensive review of the literature on COMPOUND X with a focus on its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
COMPOUND X is an organic compound with a molecular formula C18H28N4O2 and a molecular weight of 340.45 g/mol. It belongs to the class of N-alkylpiperazines and has a cyclopropylmethyl group and an oxazepanyl group attached to the piperazine ring. COMPOUND X was first synthesized and evaluated for its biological activity in 2006 by a team of researchers at a Japanese pharmaceutical company. Since then, it has been studied extensively for its potential as a therapeutic agent in various diseases.
COMPOUND X is a white to off-white powder with a melting point of 174-177°C. It is sparingly soluble in water and organic solvents such as methanol and ethanol. Its solubility in water can be increased by the use of cyclodextrins. The compound has a log P value of 2.8, which indicates its moderate lipophilicity. COMPOUND X has a UV absorption maximum at 308 nm and an IR spectrum that shows characteristic absorption bands at 1750 cm-1, 1640 cm-1, and 1220 cm-1.
COMPOUND X can be synthesized by the reaction of cyclopropylmethylamine, a piperazine derivative, and 2-amino-1,4-oxazepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product can then be purified by column chromatography, followed by recrystallization from a suitable solvent. The structure of the compound can be confirmed by various spectroscopic techniques such as NMR, MS, and IR.
There are various analytical methods that can be used to quantify COMPOUND X in different matrices such as blood, plasma, and urine. These methods include chromatography techniques such as HPLC, LC-MS/MS, and GC-MS. There are also immunoassay methods such as ELISA and RIA that can be used for the detection of COMPOUND X.
COMPOUND X has shown promising biological activity in various studies. It has been found to act as a potent antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and appetite. It has also been shown to have activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. Additionally, it has been found to have anti-inflammatory activity in animal models of arthritis and Alzheimer's disease.
COMPOUND X has been found to be well-tolerated in animal studies, with no significant toxicity observed at doses up to 1000 mg/kg. However, more research is needed to determine its safety in humans.
COMPOUND X has potential applications in various fields of research and industry. It could be used as a lead compound for the development of new drugs targeting the 5-HT1A receptor or for the treatment of cancer and inflammation. It could also be used as a tool compound for the study of the 5-HT1A receptor and its signaling pathways.
COMPOUND X is still in the preclinical stage of development, with most of the studies being conducted in vitro or in animal models. The compound has not yet entered clinical trials, and more research is needed to determine its efficacy and safety in humans.
COMPOUND X has potential implications in various fields of research and industry. Its activity against the 5-HT1A receptor could make it a valuable tool in the study of anxiety, depression, and other psychiatric disorders. Its activity against cancer cell lines could lead to the development of new anticancer drugs. Its anti-inflammatory activity could make it a potential treatment for arthritis, Alzheimer's disease, and other inflammatory conditions.
One of the main limitations of COMPOUND X is its low aqueous solubility, which could limit its bioavailability in vivo. Future research could focus on the development of prodrugs or other strategies to increase its solubility and bioavailability. Another limitation is the lack of data on its safety and efficacy in humans. Future research could include clinical trials to determine its safety and efficacy in humans.
Several future directions for COMPOUND X research can be identified, including:
- Investigation of its activity against other receptors and signaling pathways
- Development of derivatives and analogues with improved activity and selectivity
- Formulation development to increase its bioavailability and targeting to specific tissues
- Evaluation of its pharmacokinetic properties in vivo
- Investigating the use of COMPOUND X in combination therapies for cancer and other diseases.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

296.22122615 g/mol

Monoisotopic Mass

296.22122615 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types